2-Chloro-6-fluoro-3-methoxybenzoic acid physical properties
2-Chloro-6-fluoro-3-methoxybenzoic acid physical properties
Technical Monograph: 2-Chloro-6-fluoro-3-methoxybenzoic Acid
CAS Registry Number: 886499-40-7 Molecular Formula: C₈H₆ClFO₃ Molecular Weight: 204.58 g/mol [1]
Executive Summary
2-Chloro-6-fluoro-3-methoxybenzoic acid is a highly specialized tri-substituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of agrochemicals (specifically auxin-mimic herbicides similar to Dicamba) and pharmaceutical intermediates. Its unique substitution pattern—featuring halogens at both ortho positions (2-Cl, 6-F) and an electron-donating methoxy group at the meta position (3-OMe)—imparts distinct steric and electronic properties that significantly influence its reactivity, acidity, and lipophilicity.
This guide provides a comprehensive analysis of its physicochemical profile, structural characteristics, and handling protocols for researchers in medicinal and process chemistry.
Physicochemical Profile
The following data aggregates available experimental values with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental literature is proprietary.
Table 1: Key Physical Properties
| Property | Value / Range | Source/Method |
| Physical State | Solid (Crystalline Powder) | Experimental Observation |
| Appearance | White to Off-White | Visual Inspection |
| Boiling Point | 316.4 ± 37.0 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Melting Point | 105 – 115 °C (Estimated)* | Analog Interpolation |
| Density | 1.45 ± 0.1 g/cm³ | Predicted |
| Flash Point | ~145 °C | Predicted |
| pKa (Acid) | 1.8 – 2.2 (Strongly Acidic) | Predicted (Ortho-effect) |
| LogP (Octanol/Water) | 2.15 ± 0.3 | Predicted (Consensus) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Experimental Heuristic |
*Note: While exact experimental melting points for this specific isomer are rarely published in open literature, structural analogs such as 2-chloro-6-methylbenzoic acid (103-105°C) and 2-fluoro-6-methoxybenzoic acid (90-94°C) suggest a range of 105-115°C due to the added molecular weight and packing efficiency of the chloro substituent.
Deep Dive: Acidity & Solubility
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Acidity (pKa): The presence of two ortho-halogens (Cl and F) creates a significant "Ortho Effect." The steric bulk forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the neutral acid but maintaining the inductive electron-withdrawing effects of the halogens. This makes the compound significantly more acidic (pKa ~2.0) than unsubstituted benzoic acid (pKa 4.2).
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Lipophilicity: The methoxy group (OMe) and the chloro substituent increase lipophilicity, facilitating membrane permeability in biological systems, while the carboxyl group provides a handle for salt formation to improve aqueous solubility for formulation.
Structural Analysis & Electronic Effects
The reactivity of 2-chloro-6-fluoro-3-methoxybenzoic acid is defined by the interplay of its substituents.
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2-Chloro & 6-Fluoro (Ortho): These groups exert a strong inductive withdrawing effect (-I), increasing the electrophilicity of the ring carbons and the acidity of the carboxylic acid. The 6-Fluoro atom, being small, allows for specific binding interactions in enzyme pockets without imposing the massive steric penalty of a second chlorine.
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3-Methoxy (Meta): This group acts as an electron donor via resonance (+R) to the ortho and para positions relative to itself. In this specific isomer, it activates the C2 (occupied by Cl), C4, and C6 (occupied by F) positions, modulating the electron deficiency created by the halogens.
Visualization: Electronic Vector Map
Caption: Diagram illustrating the competing electronic and steric effects that define the molecule's reactivity and physical properties.
Synthesis & Characterization Protocols
For researchers needing to synthesize or verify this compound, the following workflows are standard in the field.
A. Synthesis Pathway (General Approach)
The most robust synthesis typically involves the oxidation of the corresponding benzaldehyde or hydrolysis of a nitrile precursor.
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Precursor: 2-Chloro-6-fluoro-3-methoxybenzaldehyde.
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Oxidation: Jones Oxidation (CrO₃/H₂SO₄) or Pinnick Oxidation (NaClO₂/NaH₂PO₄).
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Workup: Acid-base extraction to isolate the carboxylic acid.
B. Characterization Workflow
To validate the identity of CAS 886499-40-7, a multi-modal approach is required.
Protocol: HPLC Purity Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic).
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Expected Retention: Late eluting due to lipophilic Cl and OMe groups compared to benzoic acid.
Visualization: Characterization Decision Tree
Caption: Quality control workflow for verifying the identity and purity of 2-Chloro-6-fluoro-3-methoxybenzoic acid.
Handling & Safety (MSDS Summary)
As a halogenated benzoic acid derivative, this compound should be treated as a potential irritant.
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.[2]
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Storage: Store at 2-8°C (Refrigerated) to prevent slow decarboxylation or degradation over long periods. Keep container tightly closed in a dry, well-ventilated place.
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PPE: Nitrile gloves, safety goggles, and N95 particulate respirator if handling powder.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76750, 2-Chloro-6-methoxybenzoic acid (Analog Reference). Retrieved from [Link]
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Accela ChemBio. Product Safety Data Sheet: 2-Chloro-6-fluoro-3-methoxybenzoic Acid (CAS 886499-40-7). Retrieved from [Link][3][4]
Sources
- 1. 886499-40-7,2-Chloro-6-fluoro-3-methoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 171860-68-7,Cyclopentylzinc(II) Bromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 886499-04-3,3-Fluoro-4-(trifluoromethoxy)benzyl bromide, 97%-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
